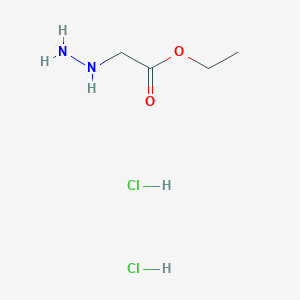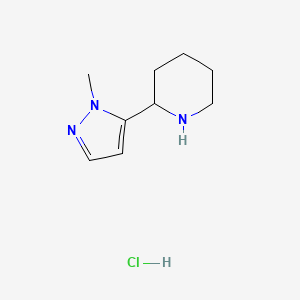
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride
Overview
Description
The compound “2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride” is a complex organic molecule that contains a piperidine ring and a pyrazole ring . The piperidine ring is a common structure in many pharmaceutical drugs , and the pyrazole ring is a component of various important biological compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the piperidine ring attached to the pyrazole ring at the 2-position . The pyrazole ring would carry a methyl group at the 1-position .Scientific Research Applications
Application 1: Organic and Medicinal Synthesis
- Summary of the Application : 5-Amino-pyrazoles, which are similar to 1H-pyrazol-5-yl compounds, have been used as versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . These compounds have been used to construct organic compounds, particularly diverse heterocyclic scaffolds, such as poly-substituted heterocyclic compounds and fused heterocyclic compounds .
- Methods of Application : The methods include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
- Results or Outcomes : These compounds have been synthesized via a wide variety of approaches and have been used especially in the field of pharmaceutics and medicinal chemistry .
Application 2: Herbicide Synthesis
- Summary of the Application : Pyrazole-containing compounds, including 3-methyl-1H-pyrazol-5-yl, have been used in the synthesis of herbicides . These compounds have been used to enhance the potency of quinclorac, a commonly used herbicide .
- Methods of Application : The compounds were synthesized using intermediate derivatization methods (IDMs) . The activity of these compounds was determined based on the substituent on the phenyl .
- Results or Outcomes : The herbicidal activity assays showed that some of these compounds had an excellent inhibition effect on barnyard grass in greenhouse experiments . One of the compounds showed herbicidal activity on barnyard grass at 150 g/ha, which was as effective as 300 g/ha quinclorac in fields in 2019 and 2020 .
Application 3: Coordination Chemistry
- Summary of the Application : Pyrazole-based compounds have been used in coordination chemistry . They can act as ligands and form complexes with various metal ions, which can be used in a variety of applications, including catalysis, magnetism, and luminescence .
- Methods of Application : The methods include the synthesis of pyrazole-based ligands, followed by complexation with metal ions .
- Results or Outcomes : The resulting metal complexes have shown diverse properties depending on the nature of the metal ion and the ligand .
Application 4: Drug Discovery
- Summary of the Application : Pyrazole derivatives have shown a wide range of biological activities, making them valuable in drug discovery . They have been used in the development of drugs with antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
- Methods of Application : The methods include the synthesis of pyrazole derivatives and subsequent biological activity testing .
- Results or Outcomes : There are several commercially available drugs that contain a 1,3-diazole ring, demonstrating the therapeutic potential of these compounds .
Application 5: Coordination and Organometallic Chemistry
- Summary of the Application : Pyrazoles have a wide range of applications in coordination chemistry and organometallic chemistry . They can act as ligands and form complexes with various metal ions, which can be used in a variety of applications .
- Methods of Application : The methods include the synthesis of pyrazole-based ligands, followed by complexation with metal ions .
- Results or Outcomes : The resulting metal complexes have shown diverse properties depending on the nature of the metal ion and the ligand .
Application 6: Therapeutic Potential of Imidazole Containing Compounds
- Summary of the Application : Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
- Methods of Application : The methods include the synthesis of imidazole derivatives and subsequent biological activity testing .
- Results or Outcomes : There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
Future Directions
properties
IUPAC Name |
2-(2-methylpyrazol-3-yl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-9(5-7-11-12)8-4-2-3-6-10-8;/h5,7-8,10H,2-4,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYINUVBLQJFQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2CCCCN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-methyl-1H-pyrazol-5-yl)piperidine hydrochloride | |
CAS RN |
1609402-74-5 | |
| Record name | Piperidine, 2-(1-methyl-1H-pyrazol-5-yl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609402-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(Difluoromethoxy)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B1436079.png)

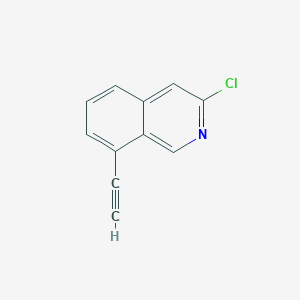


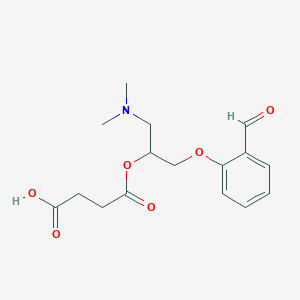

![Octahydro-[1,6]naphthyridine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1436092.png)
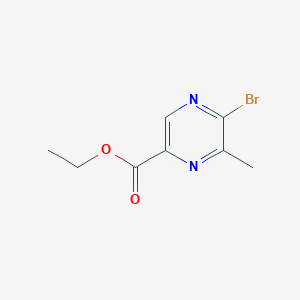

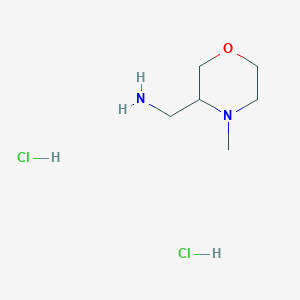

![7-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B1436101.png)
